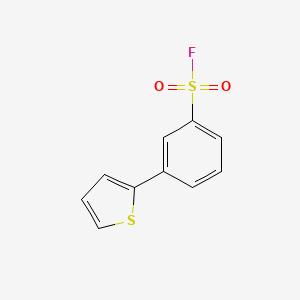

3-Thiophen-2-ylbenzenesulfonyl fluoride

描述

属性

IUPAC Name |

3-thiophen-2-ylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLJATULIOXBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylbenzenesulfonyl fluoride typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the direct fluorination of sulfonyl chlorides using reagents like potassium fluoride or cesium fluoride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .

化学反应分析

Types of Reactions

3-Thiophen-2-ylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Thiols: Formed from reduction reactions.

科学研究应用

3-Thiophen-2-ylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl fluoride group.

作用机制

The mechanism of action of 3-Thiophen-2-ylbenzenesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .

相似化合物的比较

Structural and Functional Analogues

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Formula : CClF₃O₂S vs. C₁₀H₇FSO₂S (estimated for 3-Thiophen-2-ylbenzenesulfonyl fluoride).

- Physical Properties :

- Reactivity : Sulfonyl chlorides (e.g., CF₃SO₂Cl) are highly reactive toward nucleophiles but hydrolyze readily, whereas sulfonyl fluorides exhibit superior hydrolytic stability, enabling prolonged storage and controlled reactions .

Thiophene-Containing Derivatives (e.g., Thiophene Fentanyl Hydrochloride)

- Molecular Complexity : Thiophene fentanyl (C₂₄H₂₆N₂OS·HCl) is a structurally complex opioid with a thiophene substituent, contrasting sharply with the simpler aromatic sulfonyl fluoride .

- Applications: While thiophene fentanyl acts on opioid receptors, this compound is non-bioactive in this context but serves as a covalent modifier in enzyme inhibition or polymer synthesis .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structure : Metsulfuron methyl (C₁₄H₁₅N₅O₆S) contains a sulfonylurea bridge linked to a triazine ring, whereas the target compound lacks a urea moiety .

- Mode of Action : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while sulfonyl fluorides typically modify proteins via SuFEx chemistry, highlighting divergent biological targets .

Comparative Data Table

Research Findings and Key Differences

- Synthetic Routes : While phosphazene synthesis (e.g., dispirophosphazenes in ) involves stepwise nucleophilic substitution, this compound likely requires sulfonation or fluorination of pre-functionalized thiophenyl benzene precursors .

- Safety Profile : Sulfonyl halides (e.g., CF₃SO₂Cl) demand strict handling due to corrosivity and toxicity; the target compound’s fluoride group may reduce acute reactivity compared to chlorides .

- Electronic Effects : The electron-rich thiophene in the target compound may enhance electrophilic aromatic substitution reactivity compared to trifluoromethyl or urea-based analogues .

常见问题

Q. What are the recommended synthetic routes for 3-Thiophen-2-ylbenzenesulfonyl fluoride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of thiophene derivatives followed by fluorination. A common approach is the reaction of 3-thiophen-2-ylbenzenesulfonyl chloride with potassium fluoride (KF) in acetonitrile under reflux (60–80°C) for 12–24 hours . Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic displacement of chloride by fluoride.

- Temperature control : Excessive heat (>80°C) may decompose the sulfonyl fluoride group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- <sup>19</sup>F NMR : The sulfonyl fluoride group exhibits a distinct singlet near +55 ppm (referenced to CFCl3) .

- IR spectroscopy : Strong S=O stretches at 1360–1380 cm<sup>-1</sup> and S-F vibration at 750–780 cm<sup>-1</sup> confirm functional group integrity .

- X-ray crystallography : Resolves thiophene ring planarity and sulfonyl fluoride geometry, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can contradictory data on sulfonyl fluoride reactivity in cross-coupling reactions be resolved?

Discrepancies in catalytic efficiency (e.g., Pd-based vs. Cu-mediated couplings) arise from:

- Electrophilicity of the sulfonyl group : Electron-withdrawing substituents on the benzene ring increase reactivity, but steric hindrance from the thiophene moiety may limit accessibility .

- Solvent effects : THF or DMF stabilizes transition states in Stille couplings, whereas toluene favors Suzuki-Miyaura reactions .

Methodological recommendation : Perform kinetic studies under inert atmospheres with controlled equivalents of catalyst (e.g., Pd(PPh3)4 at 0.5–2 mol%) to identify rate-limiting steps .

Q. What strategies mitigate hydrolysis of this compound during biological assays?

Hydrolysis to sulfonic acid is a major challenge. Solutions include:

- Buffered conditions : Use pH 7.4 PBS with 1–5% DMSO to stabilize the sulfonyl fluoride .

- Low-temperature storage : Store at –20°C in anhydrous DMF or DMSO to prevent moisture ingress .

- Competitive inhibitors : Co-incubate with serine hydrolase inhibitors (e.g., PMSF) to reduce enzymatic degradation .

Q. How do computational models predict the electrophilic reactivity of this compound in medicinal chemistry?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Frontier molecular orbitals : The sulfonyl fluoride LUMO (–1.8 eV) aligns with nucleophilic serine residues in target enzymes .

- Solvent-accessible surface area (SASA) : The thiophene ring contributes to hydrophobic interactions, while the sulfonyl fluoride acts as an electrophilic "warhead" .

Validation : Compare computed activation energies with experimental kinetic data (e.g., IC50 values in enzyme inhibition assays) .

Data Contradiction Analysis

Q. Why do different studies report varying stability of this compound in aqueous media?

Conflicting stability data (half-life from 2 h to >24 h in water) stem from:

- Impurity profiles : Residual chloride in poorly purified samples accelerates hydrolysis .

- Analytical methods : Fluoride ion-selective electrodes detect hydrolysis products more sensitively than <sup>19</sup>F NMR .

Resolution : Standardize purity criteria (≥95% by HPLC) and use <sup>19</sup>F NMR to track intact sulfonyl fluoride .

Methodological Optimization Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| KF in acetonitrile | 72 | 98 | 70°C, 18 h | |

| TBAF in THF | 65 | 95 | RT, 24 h | |

| Microwave-assisted | 85 | 99 | 100°C, 30 min |

Q. Table 2. Stability in Biological Buffers

| Buffer | pH | Half-life (h) | Additive | Reference |

|---|---|---|---|---|

| PBS + 1% DMSO | 7.4 | 6.2 | None | |

| Tris-HCl + 5% glycerol | 7.4 | 9.8 | 1 mM PMSF |

Emerging Research Directions

- Photoaffinity labeling : Modify the thiophene ring with azide groups for click chemistry applications .

- Covalent inhibitor design : Leverage sulfonyl fluoride’s selectivity for cysteine proteases in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。